molecular formula C18H34ClNO2 B2431098 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride CAS No. 464877-29-0

1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride

Cat. No. B2431098
CAS RN: 464877-29-0
M. Wt: 331.93
InChI Key: KBXFPAASDZNEIK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of an adamantyl group (a type of diamondoid), an ethoxy group, an isopropylamino group, and a propanol group . The molecular weight is 331.93.


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 412.4±30.0 °C at 760 mmHg, and a flash point of 203.2±24.6 °C . It also has a molar refractivity of 86.0±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 284.3±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Metabolic Studies

Research on the asymmetric synthesis and absolute configuration of diastereomeric benzylic hydroxylation metabolites of metoprolol, a structurally similar compound, provides insights into the stereochemical aspects of such compounds. This knowledge aids in understanding the metabolic processes involving 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride and its analogs (Shetty & Nelson, 1988).

Molecular Recognition and Assembly

The molecule 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates exceptional versatility in assembling one-dimensional motifs with a variety of simple and functionalized 1,ω-alkanedicarboxylic acids. This showcases the compound's ability to adapt its conformation to suit the assembling partners, generating persistently one-dimensional motifs (Karle, Ranganathan, & Haridas, 1997).

Catalysis and Enantioselectivity

Enantiomerically pure amino alcohols containing bulky alkyl groups, such as tert-butyl or 1-adamantyl, have been synthesized and shown to act as chiral controllers in catalytic reactions. This research highlights the compound's role in enhancing enantioselectivity in organic synthesis, demonstrating its potential applications in asymmetric catalysis (Jimeno et al., 2003).

Structural and Reactivity Studies

Investigations into the reactivity and structural requirements of related compounds provide foundational knowledge for understanding the chemical behavior of 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride. Such studies contribute to the design of new synthetic routes and applications in medicinal chemistry and materials science (Conde, Corral, & Lissavetzky, 1980).

Safety and Hazards

The safety data sheet for a similar compound, 1-(1-Adamantyl)ethylamine hydrochloride, indicates that it is harmful if swallowed . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it’s advised to rinse the mouth and seek medical attention if symptoms occur .

properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO2.ClH/c1-13(2)19-11-17(20)12-21-4-3-18-8-14-5-15(9-18)7-16(6-14)10-18;/h13-17,19-20H,3-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXFPAASDZNEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COCCC12CC3CC(C1)CC(C3)C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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